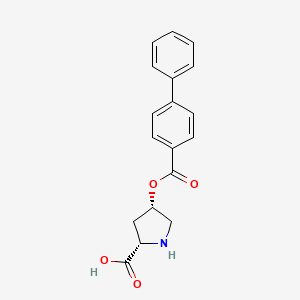

(2~{S},4~{S})-4-(4-phenylphenyl)carbonyloxypyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16640182

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO4 |

|---|---|

| Molecular Weight | 311.3 g/mol |

| IUPAC Name | (2S,4S)-4-(4-phenylbenzoyl)oxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H17NO4/c20-17(21)16-10-15(11-19-16)23-18(22)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-16,19H,10-11H2,(H,20,21)/t15-,16-/m0/s1 |

| Standard InChI Key | GCIZCIZLSHSWDS-HOTGVXAUSA-N |

| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1C(CNC1C(=O)O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

(2S,4S)-4-(4-phenylphenyl)carbonyloxypyrrolidine-2-carboxylic acid (molecular formula: , molecular weight: 311.3 g/mol) is characterized by a pyrrolidine ring substituted at the 2- and 4-positions with a carboxylic acid group and a biphenyl carbonyloxy moiety, respectively . The stereochemistry at both chiral centers (2S and 4S) is critical to its three-dimensional conformation and biological interactions.

Table 1: Key Identifiers and Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S,4S)-4-(4-phenylbenzoyl)oxypyrrolidine-2-carboxylic acid |

| PubChem CID | 156599525 |

| Canonical SMILES | C1C(CNC1C(=O)O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

| InChIKey | GCIZCIZLSHSWDS-HOTGVXAUSA-N |

| Synonyms | SN05, DA-57946, HY-146242 |

The biphenyl group introduces aromatic rigidity, while the carbonyloxy linker enhances electrophilicity, potentially facilitating interactions with biological targets. Comparative analysis with stereoisomers, such as (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid (PubChem CID: 11160513), underscores the significance of configuration in modulating physicochemical and bioactive properties .

Physicochemical Properties

The compound’s solubility is influenced by its polar carboxylic acid group and nonpolar biphenyl system. It is likely sparingly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or methanol. The melting point is unrecorded but expected to exceed 200°C based on structural analogs. Stability studies under varying pH and temperature conditions are yet to be published.

Table 2: Predicted Physicochemical Properties

Research Gaps and Future Directions

Current literature lacks detailed pharmacokinetic, toxicological, and in vivo efficacy data for this compound. Priority research areas include:

-

Synthetic Optimization: Developing enantioselective routes to improve yield and purity.

-

Biological Screening: Evaluating anticancer, antimicrobial, and enzyme inhibitory activity.

-

Structure-Activity Relationship (SAR) Studies: Modifying the biphenyl or pyrrolidine moieties to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume